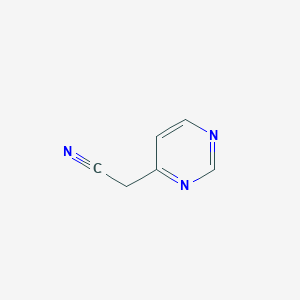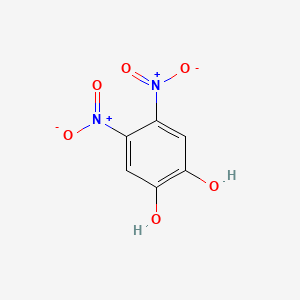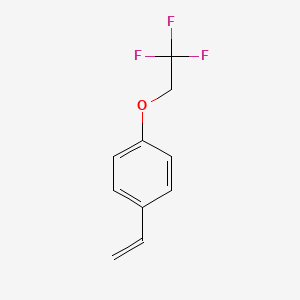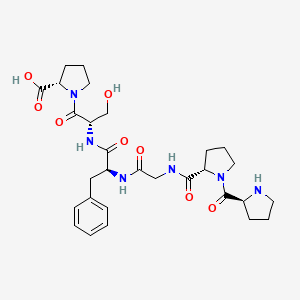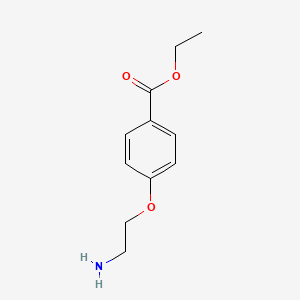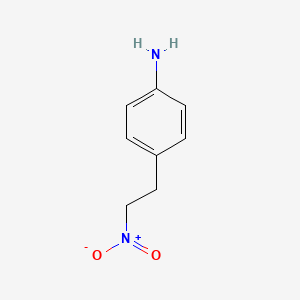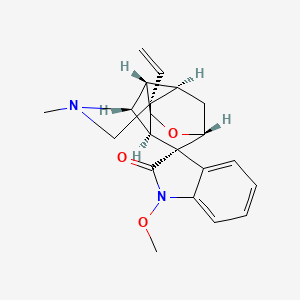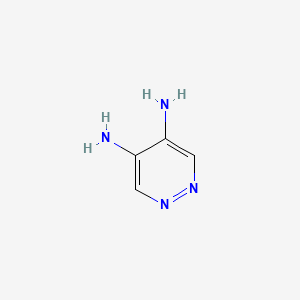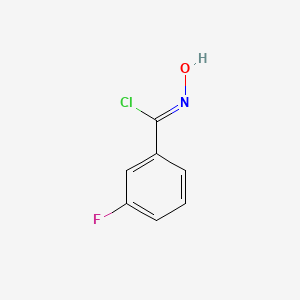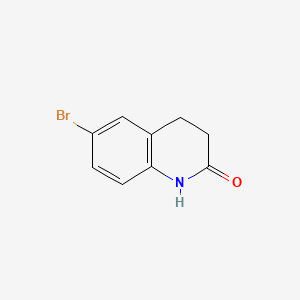
6-Bromo-3,4-dihydro-1h-quinolin-2-one
Übersicht
Beschreibung
“6-Bromo-3,4-dihydro-1h-quinolin-2-one” is a chemical compound with the molecular formula C9H8BrNO . It is also known as "6-Bromo-1,2,3,4-tetrahydro-2-quinolinone" .
Synthesis Analysis
The synthesis of quinolin-2 (1H)-ones, including “6-Bromo-3,4-dihydro-1h-quinolin-2-one”, has been achieved through various methods. One unconventional and hitherto unknown photocatalytic approach involves the synthesis from easily available quinoline-N-oxides . Another method involves Brønsted acid-mediated or Lewis acid-catalyzed sequential reactions of 2-alkynylanilines with ketones .Molecular Structure Analysis
The molecular structure of “6-Bromo-3,4-dihydro-1h-quinolin-2-one” can be represented by the InChI code: 1S/C9H8BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) . The average mass of the molecule is 226.070 Da, and the monoisotopic mass is 224.978912 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 376.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 62.4±3.0 kJ/mol and a flash point of 181.4±27.9 °C . The index of refraction is 1.600, and the molar refractivity is 49.6±0.3 cm3 . The compound has 2 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
This compound is a well-known pharmacophore among the functional derivatives of which compounds with antitumor activity have been found . It can be used in the development of new antitumor drugs.
Antimicrobial Activity
The compound has shown significant antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents.
Antifungal Activity
“6-Bromo-3,4-dihydro-1h-quinolin-2-one” has also demonstrated antifungal properties . This suggests its potential use in the treatment of fungal infections.
Antiviral Activity
Research has found that this compound has antiviral activity . It could be used in the development of new antiviral drugs.
Antioxidant Activity
The compound has been found to have antioxidant activity . This suggests its potential use in the prevention of diseases caused by oxidative stress.
Anti-inflammatory Activity
This compound has shown anti-inflammatory activity . It could be used in the development of new anti-inflammatory drugs.
Anticoagulant Activity
The compound has demonstrated anticoagulant activity . This suggests its potential use in the prevention of blood clots.
Synthesis of Derivatives
“6-Bromo-3,4-dihydro-1h-quinolin-2-one” can be used in the synthesis of various derivatives . These derivatives can have a wide range of applications in scientific research.
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that quinolin-2(1h)-ones, a class of compounds to which this compound belongs, are prevalent in natural products and pharmacologically useful compounds .
Result of Action
Compounds with similar structures have been found to have antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant activities .
Eigenschaften
IUPAC Name |
6-bromo-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWZSSIUHXNNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559546 | |
| Record name | 6-Bromo-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,4-dihydro-1h-quinolin-2-one | |
CAS RN |
3279-90-1 | |
| Record name | 6-Bromo-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-2-quinolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)
![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)
